Enzalutamide

Descripción general

Descripción

Enzalutamide is a synthetic di aryl thiohydantoin derivative used primarily in the treatment of prostate cancer. It is a nonsteroidal antiandrogen that acts as an antagonist of the androgen receptor, which is the biological target of androgens like testosterone and dihydrotestosterone . This compound is indicated for use in conjunction with castration in the treatment of metastatic castration-resistant prostate cancer, nonmetastatic castration-resistant prostate cancer, and metastatic castration-sensitive prostate cancer .

Métodos De Preparación

Enzalutamide can be synthesized through various methods. One improved process involves reacting 4-bromo-2-fluorobenzoic acid with a base and a solvent to form an intermediate compound. This intermediate is then reacted with 2-(trifluoromethyl)-4-isothiocyanato benzonitrile in the presence of a base and a solvent to provide this compound . Another method involves dissolving this compound solid in dichloromethane and then slowly dripping it into n-heptane at a low temperature, followed by filtration and drying .

Análisis De Reacciones Químicas

Enzalutamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a moderate inducer of the cytochrome P450 enzymes CYP2C9 and CYP2C19, and a strong inducer of CYP3A4 . It is also a mild inhibitor of the efflux transporter P-glycoprotein . Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and hydrogen peroxide . Major products formed from these reactions include N-desmethyl this compound and other degradation products .

Aplicaciones Científicas De Investigación

Enzalutamide is an anti-androgen drug primarily used in the treatment of prostate cancer . It functions by inhibiting the androgen receptor (AR), thereby reducing the expression of PEX10 and increasing reactive oxygen species (ROS) to produce a stronger anti-tumor effect . Initially approved by the U.S. Food and Drug Administration (FDA) in 2012 for metastatic castration-resistant prostate cancer (mCRPC) patients who had previously received docetaxel, its application has since expanded .

Approved Applications

- Metastatic Castration-Resistant Prostate Cancer (mCRPC): this compound is approved for chemotherapy-naive mCRPC patients . A clinical trial demonstrated a statistically significant improvement in overall survival for patients in the this compound arm compared to those in the placebo arm . The FDA approved this compound for mCRPC in September 2014, irrespective of prior docetaxel or cytotoxic chemotherapy use .

- Combination Therapy for mCRPC with HRR Gene Mutations: The FDA has approved this compound in combination with Talzenna for mCRPC treatment specifically when homologous recombination repair (HRR) gene mutations are present .

- Low-Risk or Intermediate-Risk Localized Prostate Cancer: this compound monotherapy may offer a potential treatment option for patients with low-risk or intermediate-risk localized prostate cancer undergoing active surveillance (AS) . Clinical trial results suggest that this compound significantly reduces the risk of prostate cancer progression compared to AS alone .

Ongoing Research and Potential Applications

- Combination Therapies: this compound is being investigated in combination with other agents like Alpelisib, with the potential for future treatment combinations . It is also being studied in a Phase 1b/2 combination study with NUV-422 in patients with mCRPC who have received prior treatment .

- Reactive Oxygen Species (ROS) Activation: this compound's mechanism of inhibiting PEX10 and increasing ROS suggests a potential strategy for prostate cancer therapy when combined with ROS activators .

- Other Solid Tumors and B-cell Lymphomas: Research suggests that this compound may have the potential to benefit patients with other solid tumors and B-cell lymphomas .

- ** резистентность к энзалутамиду** this compound is an effective prostate cancer therapy that is currently used in biochemically-recurrent and metastatic disease, and for both castration .

Mecanismo De Acción

Enzalutamide exerts its effects by acting as an antagonist of the androgen receptor. It competitively inhibits the binding of androgens to the receptor, preventing the effects of these hormones in the prostate gland and elsewhere in the body . This inhibition leads to decreased tumor cell proliferation and reduced tumor sizes . This compound also affects the metabolism and function of myeloid cells, influencing their tumor-promoting functions .

Comparación Con Compuestos Similares

Enzalutamide is a second-generation antiandrogen, similar to compounds like apalutamide and darolutamide . Compared to first-generation antiandrogens such as flutamide, nilutamide, and bicalutamide, this compound has a higher affinity for the androgen receptor and does not exhibit partial agonist activity . This makes it more efficacious in treating castration-resistant prostate cancer . Apalutamide and darolutamide are also used to treat metastatic prostate cancer, but this compound is unique in its ability to improve overall survival and reduce the risk of death in patients with advanced prostate cancer .

Actividad Biológica

Enzalutamide is a potent androgen receptor (AR) inhibitor primarily used in the treatment of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC). Its biological activity encompasses multiple mechanisms that contribute to its efficacy, safety, and overall therapeutic profile. This article provides a comprehensive overview of this compound's biological activity, supported by clinical trial data, case studies, and relevant research findings.

This compound exhibits three primary mechanisms of action:

- Inhibition of Androgen Binding : this compound binds to the ligand-binding domain of the androgen receptor, preventing androgens (such as testosterone) from activating the receptor.

- Inhibition of AR Nuclear Translocation : It inhibits the translocation of the androgen receptor to the nucleus, thereby blocking AR-mediated transcriptional activation.

- Inhibition of DNA Binding : this compound prevents the binding of AR to DNA, further inhibiting the expression of AR target genes involved in prostate cancer progression .

Key Clinical Trials

Several pivotal trials have established the efficacy of this compound in various stages of prostate cancer:

- AFFIRM Trial : This phase III trial evaluated this compound in men with mCRPC who had previously received docetaxel. Results indicated a significant improvement in overall survival (OS) and quality of life compared to placebo. The median OS was extended by approximately 5.3 months in the this compound group .

- PROSPER Trial : Focused on non-metastatic castration-resistant prostate cancer (nmCRPC), this trial demonstrated that this compound significantly delayed metastasis compared to placebo, with a hazard ratio (HR) for metastasis-free survival of 0.29 .

- ARCHES Trial : This study showed that this compound improved progression-free survival (PFS) in patients with metastatic hormone-sensitive prostate cancer (mCSPC) when combined with androgen deprivation therapy (ADT) .

Summary of Clinical Findings

| Trial Name | Patient Population | Primary Endpoint | Results |

|---|---|---|---|

| AFFIRM | mCRPC post-docetaxel | Overall Survival | Improved by 5.3 months |

| PROSPER | nmCRPC | Metastasis-Free Survival | HR 0.29 for delay in metastasis |

| ARCHES | mCSPC | Progression-Free Survival | Significant improvement vs ADT alone |

Safety Profile

This compound is generally well-tolerated; however, it is associated with some adverse effects:

- Common Adverse Events : Fatigue, hot flushes, hypertension, and seizures.

- Severe Adverse Events : Occurred in less than 10% of patients; grade 3/4 events were primarily fatigue and hypertension .

Case Studies and Real-World Evidence

Real-world studies have corroborated clinical trial findings:

- In a cohort study involving patients with mCRPC treated with this compound after docetaxel, significant declines in prostate-specific antigen (PSA) levels were observed, indicating effective tumor response .

- A study on quality-of-life outcomes reported that patients receiving this compound experienced significantly better health-related quality-of-life scores compared to those on placebo .

Resistance Mechanisms

Despite its efficacy, resistance to this compound can develop through various mechanisms:

- Androgen Receptor Mutations : Mutations such as F877L and T878A can alter receptor conformation, reducing drug binding affinity.

- AR Overexpression : Increased levels of AR can lead to heightened signaling despite drug presence.

- Alternate Pathways Activation : Cancer cells may activate bypass pathways that circumvent AR inhibition .

Propiedades

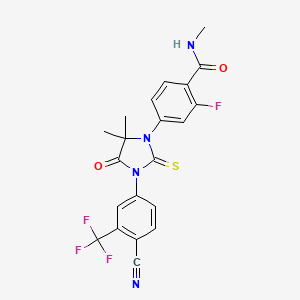

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCXUHSOUPDCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912307 | |

| Record name | Enzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Enzalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Enzalutamide is a competitive androgen receptor (AR) inhibitor that has a threefold inhibition on the androgen signaling pathway without significant AR agonist activity. It inhibits androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate oncogenes. Enzalutamide binds to the AR with 5 to 8-fold greater affinity than first-generation antiandrogens such as bicalutamide and only 2-3 fold reduced affinity than the natural ligand dihydrotestosterone. Molecular docking showed that enzalutamide binds to the ligand binding domain of the AR distinctive from that of bicalutamide. | |

| Record name | Enzalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

915087-33-1 | |

| Record name | Enzalutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915087-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enzalutamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enzalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENZALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93T0T9GKNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.